2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride
Overview
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Protocols : A green and convenient synthesis protocol for 2,3-disubstituted quinazolin-4(3H)-ones has been developed. This method demonstrates applications in the synthesis of various drugs, particularly those targeting the central nervous system (Kumar et al., 2015).
- Oxidative Cyclization : A method for the synthesis of functionalized quinazolin-4(3H)-ones from isatins and amidine hydrochlorides has been explored, highlighting the ease of synthesizing tryptanthrin derivatives under similar conditions (Jia et al., 2016).
- Nickel-Catalyzed Synthesis : A nickel-catalyzed method for one-pot cascade synthesis of quinazolin-4(3H)-ones from o-aminobenzamide with alcohols offers an efficient and environmentally friendly approach (Parua et al., 2017).
Pharmacological Research
- Anticonvulsant Activity : Novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones were synthesized and evaluated for anticonvulsant activity, showing promise in epilepsy treatment (Kumar et al., 2011).
- H1-Receptor Blockers : Synthesis of 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones as H1-receptor blockers was explored, showing potential in histamine inhibition (Alagarsamy et al., 2002).
- Analgesic and Anti-inflammatory Agents : Several derivatives of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory properties (Alagarsamy et al., 2008).
Structural and Molecular Studies
- Vibrational Study : A structural and vibrational study of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, a related compound, was conducted using experimental and theoretical approaches, enhancing understanding of such molecules (Castillo et al., 2012).
Antibacterial Applications
- Antibacterial Schiff Base Derivatives : Novel Schiff base derivatives of quinazolin-4(3H)-one were designed and synthesized, exhibiting notable antibacterial activities against tobacco and tomato bacterial wilts (Wang et al., 2014).
properties
IUPAC Name |
2-(2-aminoethyl)-3H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;/h1-4H,5-6,11H2,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTZNKSVIBDUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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